molecular formula C19H15NO B14117727 3-Naphthalen-1-ylmethyl-1,3-dihydroindol-2-one

3-Naphthalen-1-ylmethyl-1,3-dihydroindol-2-one

Katalognummer: B14117727
Molekulargewicht: 273.3 g/mol
InChI-Schlüssel: GXPRWYRMIPRUNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Naphthalen-1-ylmethyl-1,3-dihydroindol-2-one is an organic compound with the molecular formula C19H15NO and a molecular weight of 273.33 g/mol . This compound is characterized by its unique structure, which includes a naphthalene ring attached to a dihydroindol-2-one moiety. It is known for its applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of 3-Naphthalen-1-ylmethyl-1,3-dihydroindol-2-one typically involves the reaction of naphthalene derivatives with indole derivatives under specific conditions. One common method includes the use of ethyl acetate and hexane as solvents, with a melting point of 109-110°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

3-Naphthalen-1-ylmethyl-1,3-dihydroindol-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield naphthoquinone derivatives, while reduction can produce corresponding alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-Naphthalen-1-ylmethyl-1,3-dihydroindol-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Naphthalen-1-ylmethyl-1,3-dihydroindol-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

3-Naphthalen-1-ylmethyl-1,3-dihydroindol-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct properties and applications.

Eigenschaften

Molekularformel

C19H15NO

Molekulargewicht

273.3 g/mol

IUPAC-Name

3-(naphthalen-1-ylmethyl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C19H15NO/c21-19-17(16-10-3-4-11-18(16)20-19)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11,17H,12H2,(H,20,21)

InChI-Schlüssel

GXPRWYRMIPRUNT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2CC3C4=CC=CC=C4NC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.